N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-16-8-7-13(10-18(16)25-2)19(23)22-20-21-14(11-27-20)17-9-12-5-3-4-6-15(12)26-17/h3-11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZRILXMTZRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzofuran ring, followed by the construction of the thiazole ring. The final step involves coupling the thiazole derivative with 3,4-dimethoxybenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Bioactivity: Thiourea derivatives (e.g., Compound 17) exhibit CA inhibition (Ki values in nanomolar range), suggesting that the 3,4-dimethoxybenzamide group in the target compound could similarly modulate enzyme activity .
- Thermal Stability : High melting points in thiourea analogs (e.g., 213–240°C) indicate strong intermolecular forces, which the target compound may also exhibit due to its planar aromatic systems .
Physicochemical Properties
The 3,4-dimethoxybenzamide moiety improves solubility compared to non-polar substituents (e.g., bromine in 3b), as evidenced by the synthesis of analogs in polar solvents like ethanol or DMF . However, the benzofuran-thiazole core may reduce solubility relative to simpler thiazole-amides (e.g., ’s dichlorophenyl derivative), necessitating formulation optimization for pharmacokinetics.
Q & A
Q. What are the standard synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole Ring Formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions to form the thiazole core .
- Coupling Reactions : The thiazole intermediate is coupled with 3,4-dimethoxybenzoyl chloride using bases like triethylamine or pyridine .
- Purification : Recrystallization (e.g., methanol) or chromatography is employed to achieve high purity (>95%) . Key Reagents : Thioureas, α-haloketones, 3,4-dimethoxybenzoyl chloride.
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | 60–80°C, inert atmosphere | 65–75 |
| Amide coupling | Room temperature, DCM solvent | 70–85 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy : To confirm proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, thiazole protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 409.1) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing bond lengths/angles (e.g., C–S bond: 1.72 Å) .
Q. What in vitro assays are used to screen its biological activity?
- HDAC Inhibition : Assessed via fluorometric assays using HeLa cell lysates, comparing IC50 values to reference inhibitors (e.g., SAHA) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, IC50 ~5 µM) .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Continuous Flow Reactors : Enhance reaction efficiency and reduce side products (e.g., 20% yield increase vs. batch methods) .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics .
Q. What crystallographic insights explain its structural stability and reactivity?
Q. How do electronic properties influence its biological mechanism?
- Electron-Withdrawing Effects : The benzofuran moiety enhances electrophilicity, facilitating interactions with HDAC catalytic sites .
- π-Stacking : Thiazole and benzofuran rings engage in stacking with aromatic residues (e.g., Phe-150 in HDAC1) . Computational Tools : DFT calculations (Gaussian 09) predict charge distribution and reactive hotspots .
Q. What contradictions exist in reported biological data, and how are they resolved?
- Variability in IC50 Values : Discrepancies (e.g., 2–10 µM for HDAC inhibition) arise from assay conditions (e.g., substrate concentration). Standardized protocols (e.g., uniform lysate preparation) mitigate this .
- Off-Target Effects : Thiazole derivatives may interact with non-HDAC targets (e.g., kinases). siRNA knockdown or isoform-specific assays clarify selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
